molecular formula C22H20O2Sn B15182202 (Methacryloyloxy)triphenyltin CAS No. 4588-60-7

(Methacryloyloxy)triphenyltin

Cat. No.: B15182202
CAS No.: 4588-60-7
M. Wt: 435.1 g/mol
InChI Key: JNRFAGAIHOKUES-UHFFFAOYSA-M
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Description

(Methacryloyloxy)triphenyltin is an organotin compound that features a methacryloyloxy group attached to a triphenyltin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methacryloyloxy)triphenyltin can be synthesized through the reaction of triphenyltin chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methacryloyloxy group by deprotonating the methacrylic acid.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Methacryloyloxy)triphenyltin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The methacryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can facilitate substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Tin oxides and methacrylic acid derivatives.

    Reduction: Lower oxidation state tin compounds and methacrylic acid.

    Substitution: Substituted organotin compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Methacryloyloxy)triphenyltin is used as a precursor for the synthesis of novel organotin compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis.

Biology

The compound has potential applications in biological research, particularly in the development of organotin-based drugs and bioactive materials. Its unique structure allows for interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with various ligands makes it a promising candidate for targeted drug delivery.

Industry

Industrially, this compound is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of (Methacryloyloxy)triphenyltin involves its interaction with molecular targets such as enzymes and receptors. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triphenyltin moiety can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: A precursor in the synthesis of (Methacryloyloxy)triphenyltin.

    Methacryloyloxyethyltrimethylammonium chloride: A compound with a similar methacryloyloxy group but different functional properties.

    Triphenyltin hydroxide: Another organotin compound with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the methacryloyloxy group and the triphenyltin moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo polymerization and form stable complexes with biological molecules sets it apart from other organotin compounds.

Properties

IUPAC Name

triphenylstannyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C4H6O2.Sn/c3*1-2-4-6-5-3-1;1-3(2)4(5)6;/h3*1-5H;1H2,2H3,(H,5,6);/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFAGAIHOKUES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4588-60-7
Record name Triphenyltin methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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